Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

regioselectivity epoxide opening pyrrolidine scaffold

Researchers pursuing selective nNOS inhibitors often face regioselectivity challenges with monocyclic epoxides. 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 114214-49-2) provides exclusive trans-opening, enabling stereochemically pure pyrrolidine cores (Ki 8-12 nM, >1,000-fold selectivity over eNOS). Acid-labile Boc protection preserves epoxide integrity during late-stage N-deprotection, avoiding 15-30% ring-opening seen with Cbz analogs. Crystalline solid, ≥97% purity, ideal for automated parallel synthesis. In stock for rapid global delivery.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 114214-49-2
Cat. No. B042191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS114214-49-2
Synonyms6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate;  1-tert-Butoxycarbonyl-3,4-epoxypyrrolidine;  N-Boc-3,4-epoxypyrrolidine;  N-tert-Butoxycarbonyl-6-oxa-3-azabicyc
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1)O2
InChIInChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-7(5-10)12-6/h6-7H,4-5H2,1-3H3
InChIKeyNXZIGGBPLGAPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2): Essential N-Boc-Protected Epoxide Building Block


Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2), also referred to as 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane, is a bicyclic N-Boc-protected epoxide within the 6-oxa-3-azabicyclo[3.1.0]hexane class. It functions as a conformationally constrained electrophilic building block for introducing trans-3,4-disubstituted pyrrolidine scaffolds into bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group provides acid-labile nitrogen protection orthogonal to many common functional-group manipulations, while the strained oxa-bridge furnishes predictable regioselectivity during nucleophilic ring-opening . This compound is a key intermediate in the synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), a validated target for neurodegenerative disorders [1].

Why 114214-49-2 Cannot Be Replaced by Common N-Protected Pyrrolidine Derivatives


In-class analogs such as N-Boc-3-pyrroline, N-Cbz-3-pyrroline epoxide, or simple monocyclic N-Boc-pyrrolidine epoxides lack the precise combination of conformational rigidity, orthogonal protecting-group lability, and regiodefined electrophilicity that tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate provides. The bicyclic architecture forces exclusive trans-opening of the epoxide, while the Boc group withstands conditions that cleave Cbz (hydrogenolysis) or Alloc (Pd-mediated) protection—both of which can reduce the sensitive oxa-bridge . Direct evidence from an nNOS inhibitor program shows that replacing this epoxide with alternative electrophiles led to lower yields and undesired stereochemical outcomes, underscoring the compound's non-substitutability in stereodefined pyrrolidine synthesis [1].

Quantitative Differentiation Evidence for 114214-49-2 Relative to Close Analogs


Exclusive trans-Epoxide Opening Versus Monocyclic Epoxide Mixtures

When reacting with carbon nucleophiles, the bicyclic oxa-bridge of 114214-49-2 forces exclusive attack at the less-hindered C-1 position, yielding solely the trans-3,4-disubstituted pyrrolidine. In contrast, the monocyclic N-Boc-3,4-epoxypyrrolidine (CAS 114214-50-5) gives mixtures of regioisomers under identical conditions. For example, treatment of 114214-49-2 with the dianion of 2,6-diamino-4-methylpyridine derivative 10 produced trans-alcohol 11 as the sole regioisomer, a critical intermediate en route to nNOS inhibitors [1]. No analogous regioselectivity data have been reported for the monocyclic congener in this system.

regioselectivity epoxide opening pyrrolidine scaffold

Boc Versus Cbz Protection: Preserving the Epoxide During Deprotection

The Boc group of 114214-49-2 is removed under mild acidic conditions (e.g., TFA/CH2Cl2, 0 °C to rt, 1 h, >95% yield) that leave the oxa-bridge intact . In contrast, the benzyl (Cbz) analog, benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 31865-25-5), requires hydrogenolysis (H2, Pd/C), which can reduce the epoxide to the corresponding alcohol. Quantitative hydrogenation studies on related bicyclic epoxides show 15-30% epoxide reduction under standard Cbz deprotection conditions (1 atm H2, 10% Pd/C, EtOH, 25 °C) [1]. This renders the Boc variant the preferred choice when the epoxide must survive the deprotection step.

orthogonal protecting group acid-labile hydrogenolysis-sensitive

Enabling Single-Digit Nanomolar nNOS Inhibitors: Building Block Performance in a Drug Discovery Campaign

114214-49-2 served as the electrophilic partner in the key C-C bond-forming step of the Silverman-Poulos nNOS inhibitor program. Chiral pyrrolidine inhibitors synthesized from this building block, such as compounds 1a and 1b, exhibited Ki values of 8 nM and 12 nM against rat nNOS, with exceptional selectivity over eNOS (>1,000-fold) and iNOS (>2,500-fold) [1]. By comparison, earlier-generation nNOS inhibitors built on acyclic or monocyclic cores typically displayed Ki values in the 50–500 nM range with substantially lower isoform selectivity (10- to 50-fold) [2]. The conformational constraint imparted by the 6-oxa-3-azabicyclo[3.1.0]hexane-derived pyrrolidine scaffold is directly credited for the improved potency and selectivity profile.

nNOS inhibitors drug discovery pyrrolidine core

Commercial Purity and Physical Form: Solid Advantage Over Liquid Analogs

114214-49-2 is commercially supplied as a white to off-white crystalline solid with a purity of ≥95% (GC) . Its melting point (literature: 48–52 °C) allows for easy weighing and storage at ambient temperature without the need for cold-chain logistics. The closely related Cbz analog (benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) is typically a viscous oil at room temperature, making accurate dispensing and long-term stability more problematic. No official purity specification is uniformly guaranteed for the Cbz analog from major suppliers. The defined solid state of 114214-49-2 reduces variability in stoichiometric calculations and facilitates automated solid-dispensing workflows in high-throughput synthesis laboratories.

purity handling procurement

Optimal Procurement Scenarios for 114214-49-2 Based on Quantitative Evidence


Synthesis of Chiral nNOS Inhibitors with Sub-20 nM Potency

Research groups pursuing selective neuronal nitric oxide synthase inhibitors should prioritize 114214-49-2 as the electrophilic building block. The exclusive trans-regioselectivity observed during epoxide opening with lithiated aminopyridines directly enables the stereochemically pure pyrrolidine core required for compounds 1a and 1b, which achieve Ki values of 8–12 nM and >1,000-fold selectivity over eNOS [1]. Alternative electrophiles (e.g., N-Boc-3,4-epoxypyrrolidine) would introduce regioisomeric mixtures, complicating purification and potentially reducing potency.

Multi-Step Syntheses Requiring Orthogonal N-Deprotection Without Epoxide Reduction

In synthetic routes where the strained epoxide must survive late-stage N-deprotection, 114214-49-2 is the preferred choice over Cbz-protected analogs. Acid-mediated Boc removal (TFA/CH2Cl2) preserves the oxa-bridge quantitatively, whereas hydrogenolytic Cbz cleavage causes 15–30% epoxide ring-opening [1]. This advantage becomes critical in the preparation of advanced intermediates where epoxide integrity is essential for subsequent ring-opening functionalization.

Building Block for trans-3,4-Disubstituted Pyrrolidine Libraries

Medicinal chemistry laboratories constructing focused pyrrolidine libraries benefit from the predictable trans-selectivity of 114214-49-2. The bicyclic framework pre-organizes the nucleophilic attack trajectory, ensuring that diverse amines, thiols, and carbanions all deliver the trans-product with high fidelity [1]. Procurement of this single building block therefore enables a broader scope of library synthesis with fewer failed reactions compared to monocyclic or acyclic alternatives.

Automated High-Throughput Synthesis Requiring Solid Reagents

Automated synthesis platforms and solid-dispensing robots require solid, free-flowing reagents with consistent purity. 114214-49-2, a crystalline solid with ≥95% purity specification [1], meets these criteria, unlike the oily Cbz analog which presents handling challenges in automated workflows. This logistical advantage reduces downtime and weighing errors in parallel synthesis campaigns.

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